

Introduction: The Imperative of Structural Elucidation in Modern Science

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Compound of Interest

Compound Name: *4-(4-methylphenyl)but-3-enoic acid*
Cat. No.: *B11723941*

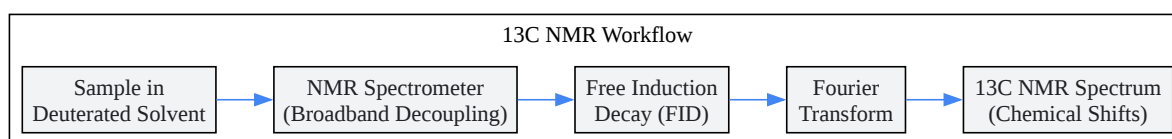
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In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise determination of a molecule's three-dimensional structure is paramount. This structural blueprint dictates the compound's physical, chemical, and biological properties. Among the arsenal of analytical techniques available to scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for providing detailed information about molecular structure in solution.^{[1][2]} This guide offers a comprehensive analysis of the ¹H NMR spectrum of **4-(4-methylphenyl)but-3-enoic acid**, a compound featuring a variety of distinct proton environments.

This document, intended for researchers and drug development professionals, will not only dissect the intricacies of the ¹H NMR spectrum but also provide a comparative analysis with other key analytical techniques. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a trusted resource for structural characterization.

Part 1: Deep Dive into the ¹H NMR Spectrum of 4-(4-methylphenyl)but-3-enoic acid

The power of ^1H NMR spectroscopy lies in its ability to differentiate protons within a molecule based on their unique electronic environments.[3] Each unique proton or group of equivalent protons generates a distinct signal in the spectrum, characterized by its chemical shift, integration, and multiplicity (splitting pattern).[4][5]

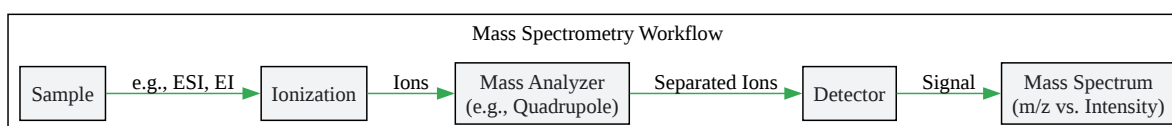


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Caption: Simplified workflow for acquiring a ^{13}C NMR spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound with high accuracy and can offer structural clues through analysis of its fragmentation patterns. [1]When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying compounds in a mixture. [6]For **4-(4-methylphenyl)but-3-enoic acid** ($\text{C}_{11}\text{H}_{12}\text{O}_2$), the molecular weight is approximately 176.21 g/mol. The mass spectrum would be expected to show a molecular ion peak $[\text{M}]^+$ at $m/z = 176$.



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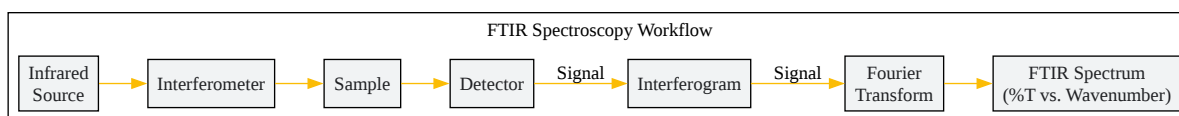
Caption: A generalized workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [7] Each functional group has a characteristic vibrational frequency.

Key Expected FTIR Absorption Bands:

- O-H stretch (Carboxylic Acid): Very broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$
- C=O stretch (Carboxylic Acid): Strong, sharp peak at $\sim 1700\text{ cm}^{-1}$ [8]* C=C stretch (Alkene & Aromatic): Medium peaks at $\sim 1600\text{-}1650\text{ cm}^{-1}$
- C-H stretch (Aromatic/Vinylic): $\sim 3000\text{-}3100\text{ cm}^{-1}$
- C-H stretch (Aliphatic): $\sim 2850\text{-}3000\text{ cm}^{-1}$



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Caption: Basic workflow for FTIR spectroscopy.

Comparative Summary of Techniques

| Technique | Information Provided | Strengths | Limitations |
|------------------------|---|--|--|
| ^1H NMR | Detailed C-H framework, proton connectivity, stereochemistry. | Excellent for detailed structural elucidation of soluble organic molecules. [7]Quantitative. | Requires soluble sample, relatively expensive, can have overlapping signals in complex molecules. |
| ^{13}C NMR | Number and electronic environment of carbon atoms. | Complements ^1H NMR, good for identifying symmetry. | Low natural abundance of ^{13}C leads to lower sensitivity and longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely sensitive, provides molecular formula (with high resolution MS). [2] | Isomers can be difficult to distinguish without fragmentation analysis; does not provide connectivity data directly. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, inexpensive, requires minimal sample preparation, good for a quick functional group check. [7] | Provides limited information on the overall molecular skeleton; not all functional groups have distinct absorptions. |

Part 3: Standard Operating Protocol for ^1H NMR Analysis

Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible NMR data.

Objective: To acquire a publication-quality ^1H NMR spectrum of **4-(4-methylphenyl)but-3-enoic acid**.

Materials:

- **4-(4-methylphenyl)but-3-enoic acid** sample (5-10 mg)
- Deuterated chloroform (CDCl_3) with 0.03% Tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipette and vial

Procedure:

- **Sample Preparation:** a. Weigh approximately 5-10 mg of the solid **4-(4-methylphenyl)but-3-enoic acid** into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- **Spectrometer Setup and Data Acquisition:** a. Insert the NMR tube into the spinner turbine and adjust the depth using the gauge. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the CDCl_3 . d. Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the TMS signal. e. Set the appropriate acquisition parameters (e.g., spectral width, number of scans, pulse angle, relaxation delay). For a standard ^1H spectrum, 8-16 scans are often sufficient. f. Acquire the Free Induction Decay (FID) data.
- **Data Processing:** a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Perform a baseline correction to ensure the baseline is flat and at zero intensity. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative number of protons for each peak. [3] f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the molecule.

Conclusion

The structural analysis of **4-(4-methylphenyl)but-3-enoic acid** serves as an excellent case study in the application of modern spectroscopic methods. While ^1H NMR spectroscopy

provides an unparalleled level of detail regarding the proton framework, its true power is realized when its data is integrated with complementary information from techniques such as ^{13}C NMR, Mass Spectrometry, and FTIR. This multi-faceted approach ensures a high degree of confidence in structural assignment, a cornerstone of rigorous scientific research in chemistry and drug development.

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